Technical Deep Dive: The Origin and Chemical Etiology of Cinatrin B
Technical Deep Dive: The Origin and Chemical Etiology of Cinatrin B
The following technical guide details the origin, isolation, and biochemical significance of Cinatrin B , a specialized phospholipase A2 inhibitor.
Executive Summary
Cinatrin B is a bioactive secondary metabolite belonging to the cinatrin family of spiro-
Biological Origin: The Circinotrichum Reservoir
The exclusive biological source of Cinatrin B is the dematiaceous hyphomycete Circinotrichum falcatisporum (specifically strain RF-641 ).
Taxonomic Context
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Kingdom: Fungi
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Phylum: Ascomycota
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Class: Sordariomycetes
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Order: Xylariales
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Genus: Circinotrichum[1]
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Species: C. falcatisporum
This fungus is a saprophytic mould typically isolated from soil or decaying plant litter.[1][2] The genus Circinotrichum is morphologically distinct, characterized by setose hyphomycetes that produce hyaline, aseptate conidia.[1] The discovery of the cinatrins (A, B, C1, C2, C3) in 1992 by Itazaki et al. marked the first identification of this specific class of PLA2 inhibitors from this genus.
Fermentation Physiology
The production of Cinatrin B is non-constitutive and requires specific stress-induced fermentation conditions. The metabolic flux is directed toward the cinatrin pathway during the stationary phase of growth, suggesting these molecules serve as chemical defense agents.
Optimal Fermentation Parameters (Strain RF-641):
| Parameter | Condition | Rationale |
|---|---|---|
| Media Base | Glucose-Peptone or Potato Dextrose Broth (PDB) | High C:N ratio favors secondary metabolite accumulation. |
| Aeration | High (Agitation ~180-200 rpm) | Essential for oxidative enzymes (P450s) involved in lactone formation. |
| Temperature | 26°C - 28°C | Optimal range for mesophilic fungal metabolism. |
| pH | 6.0 - 7.0 (Initial) | Neutral pH prevents premature hydrolysis of the lactone ring. |
Chemical Origin: Biosynthesis & Structure
Cinatrin B is not a random metabolic byproduct; it is the result of a highly orchestrated biosynthetic assembly line involving Polyketide Synthases (PKS) and the Tricarboxylic Acid (TCA) cycle .
Structural Architecture
The defining feature of Cinatrin B is its spiro-
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Core: 1,7-dioxaspiro[4.4]nonane-2,6-dione.
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Side Chain: A hydrophobic alkyl chain (typically decenyl or related) that anchors the molecule into the lipid interface of the PLA2 enzyme.
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Stereochemistry: The biological activity is strictly dependent on the specific enantiomer, typically the (-)-isomer, which fits the chiral environment of the enzyme's active site.
Biosynthetic Pathway Hypothesis
The biosynthesis of Cinatrin B is proposed to follow an Alkyl Citrate pathway logic.
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Condensation: A fatty acyl-CoA (polyketide origin) condenses with oxaloacetate (TCA cycle intermediate).
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Cyclization: This forms a substituted citric acid derivative.
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Lactonization: Subsequent dehydration and internal cyclization events generate the spiro-dilactone core.
Figure 1: Proposed biosynthetic origin of Cinatrin B via the alkyl citrate pathway.
Isolation & Purification Protocol
Isolating Cinatrin B requires a protocol that separates the acidic lactone from the complex fermentation broth without opening the sensitive lactone rings.
Step-by-Step Workflow
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Broth Separation: Centrifuge fermentation broth (3000 x g) to remove mycelial biomass.
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Acidification: Adjust supernatant pH to 2.0–3.0 using HCl. Reason: Protonates the carboxylic acid moieties, pushing the molecule into the organic phase.
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Solvent Extraction: Extract with Ethyl Acetate (EtOAc) .
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Primary Fractionation: Silica Gel Chromatography.
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Mobile Phase: Chloroform : Methanol (gradient 100:0 to 90:10).
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High-Resolution Purification: Preparative HPLC (C18 Reverse Phase).
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Mobile Phase: Acetonitrile : Water (+ 0.1% Trifluoroacetic acid).
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Detection: UV at 210 nm (carbonyl absorption).
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Figure 2: Isolation workflow for Cinatrin B from fungal fermentation broth.
Mechanism of Action: PLA2 Inhibition
Cinatrin B functions as a Phospholipase A2 (PLA2) inhibitor .
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Target: Secretory PLA2 (sPLA2) enzymes (e.g., from porcine pancreas or snake venom).
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Mechanism: Non-competitive inhibition.
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Unlike substrate analogues that compete for the active site, Cinatrin B likely binds to an allosteric site or the lipid-interface recognition surface of the enzyme. This binding induces a conformational change that prevents the enzyme from accessing its phospholipid substrate in the membrane bilayer.
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Potency: While Cinatrin C3 is the most potent of the family (IC50 ~70
M), Cinatrin B exhibits significant inhibitory activity, contributing to the overall bioactivity of the Circinotrichum extract.
Table 1: Comparative Profile of Cinatrin Family
| Compound | Core Structure | Primary Target | Inhibition Type |
|---|
| Cinatrin A | Spiro-
References
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Itazaki, H., Nagashima, K., Kawamura, Y., Matsumoto, K., Nakai, H., & Terui, Y. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins. The Journal of Antibiotics, 45(1), 38–49.
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Tanaka, K., Itazaki, H., & Yoshida, T. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities.[1][3][4][5][6][7][8][9][10] The Journal of Antibiotics, 45(1), 50–55.
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O'Malley, D. P., Li, K., Maue, M., Zografos, A. L., & Baran, P. S. (2007). Total synthesis of cinatrin C1. Journal of the American Chemical Society, 129(15), 4762–4768.
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Gao, X., Snider, B. B. (2002). Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B. Journal of Organic Chemistry, 67(16), 5786-5790.
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